![molecular formula C14H16N2O2 B1374075 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1483427-22-0](/img/structure/B1374075.png)
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Oxabicyclo[3.2.1]octan-3-ol is a type of organic compound that falls under the category of bicyclic compounds . These compounds are characterized by having two cyclic structures in their molecular framework .
Synthesis Analysis
The synthesis of similar compounds, such as 8-oxabicyclo[3.2.1]octanes, has been reported in the literature . One method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 8-oxabicyclo[3.2.1]octanes, have been studied . For instance, one study reported a gold-catalysed cascade reaction for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system .Scientific Research Applications
Catalytic Applications in Organic Synthesis
A notable application of 8-azabicyclo[3.2.1]octan-8-ol (ABOOL), a close homologue of 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, is in the field of organic synthesis. Toda et al. (2023) highlighted its use in catalyzing the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts at room temperature. This process is efficient and uses readily available materials, making ABOOL a valuable catalyst in organic chemistry (Toda et al., 2023).
Structural and Conformational Studies
Research by Diez et al. (1991) focused on the synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their work provided insights into the conformational properties of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Diez et al., 1991).
Synthesis of Bioactive Compounds
Jung et al. (2006) explored the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, highlighting the pharmacological significance of the tropane class of alkaloids. This study contributes to the development of methods for synthesizing structurally complex and biologically active molecules (Jung et al., 2006).
Development of Functionalized Bicyclic Compounds
Flores and Díez (2014) discussed the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes. Their work emphasizes the role of these compounds in the production of biologically active natural products and as building blocks in organic synthesis (Flores & Díez, 2014).
properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-11-7-9-5-6-10(8-11)16(9)14-15-12-3-1-2-4-13(12)18-14/h1-4,9-11,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDCYOANVAVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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